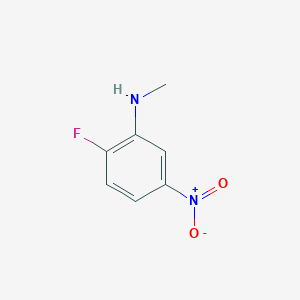

2-Fluoro-N-methyl-5-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

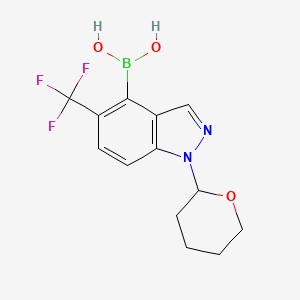

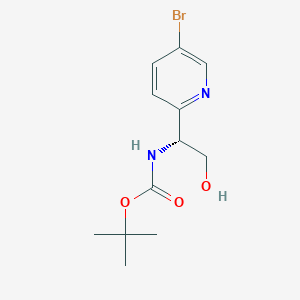

2-Fluoro-N-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical and pharmaceutical production processes .

Synthesis Analysis

The synthesis of 2-Fluoro-N-methyl-5-nitroaniline involves the reaction of 2-fluoro-5-nitroaniline (20.0g, 128.2mmol) and paraformaldehyde (16.0g, 533.3mmol) dissolved in 500mL of methanol. The mixture is stirred at room temperature, then sodium methoxide (NaOMe) (3.4g, 63mmol) in methanol (100mL) is added dropwise. The reaction is stirred at room temperature for 16 hours, then sodium borohydride (NaBH4) (9.7g, 255.2mmol) is added in two aliquots and stirred for 15 minutes. After completion of the reaction, it is poured into a 1M KOH aqueous solution, and stirred to precipitate a solid. The solid is filtered to give a yellow solid 2-fluoro-N-methyl-5-nitroaniline (19.0g, 87% yield) .Molecular Structure Analysis

The molecular structure of 2-Fluoro-N-methyl-5-nitroaniline can be represented by the InChI string:InChI=1S/C7H7FN2O2/c1-9-7-4-5 (10 (11)12)2-3-6 (7)8/h2-4,9H,1H3 . The compound has a planar structure typical of aromatic compounds, with the nitro (-NO2) and fluoro (-F) groups attached to the benzene ring. Physical And Chemical Properties Analysis

2-Fluoro-N-methyl-5-nitroaniline has a predicted boiling point of 270.3±30.0 °C and a predicted density of 1.361±0.06 g/cm3 . Its pKa is predicted to be 2.12±0.25 .Scientific Research Applications

Complex Formation

2-Fluoro-N-methyl-5-nitroaniline (2-F,5-NA) has been utilized in the preparation of new complexes involving copper(II), nickel(II), and cobalt(II). These complexes display a range of structural forms, including square planar, tetrahedral, and hexacoordinate structures, and are studied for their infrared and electronic spectra, as well as their magnetic moments. This research demonstrates the potential of 2-F,5-NA in forming varied metal complexes relevant in fields like coordination chemistry and materials science (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Chemical Synthesis and Analysis

2-Fluoro-N-methyl-5-nitroaniline has been involved in the synthesis of various chemical compounds. For instance, its reaction with pyrrolidine and triethylamine in DMF (Dimethylformamide) results in the formation of specific compounds with significant charge-transfer interactions, which are investigated for their non-linear optical properties (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Material Science and Dye Production

Research has shown that derivatives of 2-Fluoro-N-methyl-5-nitroaniline, such as 4-Fluoro-3-nitroaniline, have garnered significant importance in the USA as novel dye intermediates. Their use extends to pharmaceuticals and insecticides, showcasing the compound's versatility in various industrial applications (Bil, 2007).

Photometric Studies

2-Fluoro-N-methyl-5-nitroaniline has been a subject of photometric studies, where its electron charge distribution was analyzed using high-resolution single-crystal X-ray data and ab initio calculations. This research offers insights into the intermolecular interactions and electron density topology of nitroanilines, which is crucial in understanding their physical and chemical properties (Ellena, Goeta, Howard, & Punte, 2001).

Fluorescence Studies

The compound has been studied for its role in quenching the fluorescence of pyrene, a process important in understanding molecular interactions and behaviors in various solvents. These studies contribute to a deeper understanding of molecular interactions in chemical and biological systems (Agudelo‐Morales, Silva, Galian, & Pérez‐Prieto, 2012).

Analytical Chemistry

2-Fluoro-N-methyl-5-nitroaniline has been the subject of mass spectral analysis to distinguish between isomeric fluoronitroanilines. The study of its electron impact and methane chemical ionization mass spectra helps in the positive identification of these isomers, crucial in analytical chemistry for accurate compound identification (Fu & Rosenberg, 1980).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that nitroanilines, a class of compounds to which 2-fluoro-n-methyl-5-nitroaniline belongs, often interact with various enzymes and proteins in the body .

Mode of Action

Nitroanilines, in general, can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-N-methyl-5-nitroaniline . These factors could include temperature, pH, and the presence of other compounds.

properties

IUPAC Name |

2-fluoro-N-methyl-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKHWTYJUYVMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-methyl-5-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![5-methyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2624644.png)

![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)

![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)